Phosphatidylinositols,soya

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

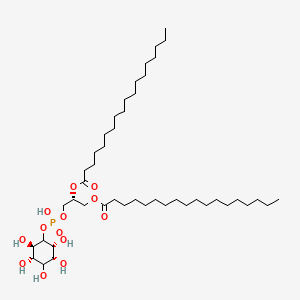

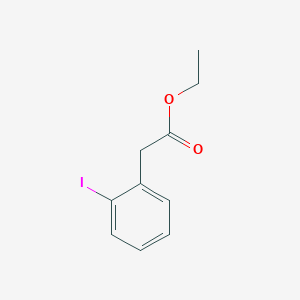

Phosphatidylinositols are glycerophospholipids that contain a glycerol backbone, two non-polar fatty acid tails, and a polar inositol head group . They represent approximately 10% of total cellular phospholipids .

Synthesis Analysis

Phosphatidylinositols are synthesized from cytidine diphosphate diacylglycerol (CPD-DAG) and myoinositol by phosphoinositol synthase . The rate of phosphatidylinositol synthesis is determined by the relative concentrations of the precursors and product .Molecular Structure Analysis

Phosphatidylinositols consist of a phosphatidic acid backbone linked via the phosphate group to inositol (hexahydroxycyclohexane) . The inositol head group, a six-carbon hexahydroxy-ring, can be reversibly phosphorylated on the 3, 4, and 5 positions .Chemical Reactions Analysis

Phosphatidylinositols can be phosphorylated on their inositol rings to produce phosphoinositides . The activity of a phosphoinositide phospholipase C results in the hydrolysis of phosphoinositides leading to generation the products, soluble inositol 1,4,5 triphosphate (IP3) and diacyl glycerol (DAG) that act as second messengers .Physical And Chemical Properties Analysis

Phosphatidylinositol is an acidic (anionic) phospholipid . It is abundant in brain tissue where it can amount to 10% of the phospholipids, but it is present in all tissues, cell types, and membranes at relatively low levels in comparison to many other phospholipids .Applications De Recherche Scientifique

Essential Phospholipids and Liver Health

Research has identified the positive effects of essential phospholipids (EPL) from soybean on liver diseases, particularly fatty liver diseases (FLDs). EPL exhibits anti-inflammatory, antioxidant, antifibrogenic, antiapoptotic, membrane-protective, and lipid-regulating effects. It is shown to accelerate the improvement or normalization of liver health parameters, making it a valuable component in treating FLDs (Gundermann et al., 2016).

Genomic Insights and Stress Responses

A genomic analysis of soybean revealed the identification and expression profiling of phospholipase C (PLC) gene family, which plays a crucial role in plant development and stress responses. This insight can help in understanding how plants adapt to environmental stresses and could inform agricultural practices for improving soybean crop resilience (Wang et al., 2015).

Enzymatic Preparation of Phosphatidylserine

Soy-derived phosphatidylserine (PS), a key component for memory improvement and mood enhancement, traditionally faces challenges due to low availability and high extraction costs. A study focusing on the enzymatic synthesis of PS from soybean lecithin using phospholipase D (PLD) highlights a potential industrial application for improving PS production efficiency (Zhou et al., 2017).

Biocontrol and Agricultural Applications

Phosphatidylinositol from soybean has been shown to enhance the biocontrol efficacy of Hanseniaspora uvarum Y3 against green mold in oranges, demonstrating potential for natural and environmentally friendly postharvest disease management strategies (Li et al., 2016).

Environmental and Health Applications

Soy lecithin-derived phosphatidylinositol and phosphatidylcholine fractions have been explored for their applications in environmentally benign dispersants for crude oil spills and as components in liposome formulations for drug delivery, respectively. These studies highlight the versatile applications of soy phospholipids in both environmental protection and medical advancements (Nyankson et al., 2015); (Ahmed et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQXPXKJFOAGE-KAEDGTSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87O13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphatidylinositols,soya | |

CAS RN |

97281-52-2 |

Source

|

| Record name | Phosphatidylinositols, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)